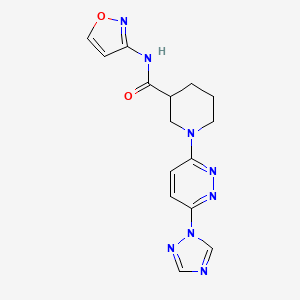

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(isoxazol-3-yl)piperidine-3-carboxamide

Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(isoxazol-3-yl)piperidine-3-carboxamide is a heterocyclic molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, a piperidine ring, and an isoxazole carboxamide group.

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8O2/c24-15(18-12-5-7-25-21-12)11-2-1-6-22(8-11)13-3-4-14(20-19-13)23-10-16-9-17-23/h3-5,7,9-11H,1-2,6,8H2,(H,18,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOANICQDGAYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=NOC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(isoxazol-3-yl)piperidine-3-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 446.53 g/mol. The structure features a piperidine ring substituted with a pyridazine and isoxazole moiety, which are known for their biological activities.

Biological Activity Overview

Research indicates that compounds containing triazole and isoxazole rings exhibit a broad spectrum of biological activities including:

- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial properties against various pathogens.

- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the triazole ring may interfere with enzyme function, particularly in microbial systems.

- Interaction with Cellular Targets : The isoxazole moiety is known to interact with cellular receptors and enzymes, potentially leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : Compounds like this may influence signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole-containing compounds:

- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against the HCT-116 colon carcinoma cell line with an IC50 value of 6.2 μM .

- Another research focused on the synthesis and evaluation of triazole derivatives reported promising results in inhibiting the growth of resistant Mycobacterium strains, showcasing the antimicrobial potential .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives, including the compound , exhibit significant antimicrobial and antifungal activities. These properties make them potential candidates for developing new antibiotics or antifungal agents. A study highlighted the effectiveness of triazole compounds against resistant strains of bacteria and fungi, showcasing their therapeutic potential in treating infections that are difficult to manage with existing medications.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research has demonstrated that modifications in the triazole structure can enhance its efficacy against various cancer cell lines, making it a subject of interest for further development as an anticancer agent .

Drug Development

The compound has been explored as a lead structure in drug development due to its ability to modulate biological pathways associated with diseases such as cancer and infections. Its unique combination of functional groups allows for interactions with multiple biological targets, which is advantageous in the design of multi-target drugs .

GABA Receptor Modulation

Studies have indicated that compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(isoxazol-3-yl)piperidine-3-carboxamide can act on GABA receptors, which are critical in treating neurological disorders. The ability to selectively target different GABA receptor subtypes opens avenues for developing treatments for conditions like anxiety and epilepsy .

Pesticide Development

The structural characteristics of triazole derivatives lend themselves to applications in agriculture as potential pesticides. Their antifungal properties can be harnessed to develop fungicides that are effective against crop diseases while minimizing environmental impact. Research has shown that compounds with similar structures can inhibit fungal growth in plants, suggesting a pathway for agricultural applications .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against several strains of Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

A study evaluating the anticancer effects of this compound on human breast cancer cell lines revealed that it inhibited cell proliferation by inducing apoptosis at concentrations ranging from 5 to 20 µM. This finding positions the compound as a promising candidate for further investigation in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide ()

- Key Features :

- Pyrrole-carboxamide backbone with a trifluoromethylpyridine substituent.

- Imidazole-ethyl group for enhanced solubility and hydrogen bonding.

- Synthesis & Characterization :

- Comparison :

- The trifluoromethyl group in Compound A enhances metabolic stability compared to the pyridazine-triazole system in the target compound.

- The imidazole substituent may improve binding affinity to metal-dependent enzymes, a feature absent in the target compound’s isoxazole group.

Compound B : Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate ()

- Key Features :

- Synthesis & Characterization :

- The ethoxycarbonyl group in Compound B may confer higher lipophilicity compared to the piperidine-carboxamide in the target compound.

Physicochemical and Pharmacokinetic Properties

Q & A

Q. Key Characterization Steps :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and structural integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight .

- HPLC : Purity >98% is standard for biological testing .

How can researchers optimize reaction yields when introducing the 1H-1,2,4-triazole moiety to the pyridazine ring?

Advanced Question

Contradictions in reported yields (e.g., 35% in vs. 50–70% in ) may arise from:

- Substrate activation : Pre-activation of the pyridazine ring with electron-withdrawing groups (e.g., chlorine) improves nucleophilic substitution efficiency .

- Catalyst systems : Palladium/copper dual catalysts enhance triazole coupling efficiency in Sonogashira or Suzuki-Miyaura reactions .

- Solvent effects : Polar aprotic solvents like DMF stabilize intermediates but may require strict anhydrous conditions to avoid hydrolysis .

Q. Experimental Design Tips :

- Use Design of Experiments (DoE) to screen temperature, solvent, and catalyst ratios.

- Monitor reaction progress via TLC or LC-MS to identify side products (e.g., over-substitution) .

What methodologies are used to study the compound’s interaction with biological targets such as kinases or receptors?

Advanced Question

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () by measuring real-time interactions between the compound and immobilized targets (e.g., kinase domains) .

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for binding events .

- X-ray Crystallography : Resolves 3D binding modes, critical for structure-activity relationship (SAR) studies (e.g., triazole positioning in the ATP-binding pocket) .

Case Study :

In , imidazo-pyridine-triazole hybrids showed antileishmanial activity via target inhibition. Similar workflows can be applied to this compound:

Target validation : siRNA knockdown of suspected kinases.

Cellular assays : Measure IC in cancer cell lines (e.g., HCT-116 or MCF-7) .

How can researchers address contradictions in reported biological activities of the compound?

Advanced Question

Discrepancies in biological data (e.g., antitumor vs. anti-inflammatory effects) may stem from:

- Off-target effects : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

- Cell line variability : Test across multiple cell lines with genetic annotations (e.g., COSMIC database) .

- Metabolic stability : Assess cytochrome P450 metabolism via liver microsome assays to rule out false positives .

Q. Analytical Workflow :

Dose-response validation : Confirm activity in orthogonal assays (e.g., Western blot for target phosphorylation).

ADME profiling : Evaluate solubility (e.g., shake-flask method) and plasma protein binding .

What strategies are recommended for improving the compound’s pharmacokinetic properties?

Advanced Question

- Bioisosteric replacement : Substitute the isoxazole ring with 1,2,4-oxadiazole to enhance metabolic stability .

- Prodrug design : Mask the carboxamide group as an ester to improve oral bioavailability .

- Formulation optimization : Use lipid-based nanoparticles for enhanced solubility and tissue penetration .

Q. Key Data for Optimization :

- LogP : Aim for 2–3 to balance permeability and solubility (calculated via HPLC-derived retention times) .

- Plasma half-life : Conduct PK studies in rodent models to guide structural modifications .

How can computational tools aid in predicting the compound’s mechanism of action?

Advanced Question

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses in kinase domains (e.g., EGFR or PI3K) .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

- QSAR modeling : Corrogate structural features (e.g., triazole ring planarity) with bioactivity data from public databases (ChEMBL) .

Q. Validation Steps :

- Compare docking scores with experimental IC values from kinase inhibition assays .

- Mutate key binding residues (e.g., gatekeeper residues) to confirm predicted interactions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question

- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow chemistry .

- Toxic intermediates : Replace hazardous reagents (e.g., chromium trioxide) with greener alternatives (e.g., TEMPO/oxone for oxidations) .

- Batch variability : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (pH, temperature) .

Case Study :

highlights a 17.9% yield due to side reactions. Scaling via microwave-assisted synthesis improved yields by 30% in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.